N-(1-(2-((2,6-Diethylphenyl)amino)-2-oxoethyl)-piperidin-4-yl)-3-fluorobenzamide
Overview
Description
N-(1-(2-((2,6-Diethylphenyl)amino)-2-oxoethyl)-piperidin-4-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C24H30FN3O2 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action of this compound is also not clearly defined in the available literature. It’s likely that the compound interacts with its targets through a series of biochemical reactions, possibly involving the formation of covalent bonds or intermolecular forces. The compound’s interaction with its targets could lead to changes in the targets’ function, potentially altering cellular processes .
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in various biochemical pathways, potentially affecting processes such as signal transduction, enzyme activity, or gene expression .
Pharmacokinetics
Factors such as the compound’s chemical structure, solubility, and stability likely influence its pharmacokinetic properties, impacting its bioavailability and therapeutic potential .
Result of Action
Based on its potential interactions with specific targets and involvement in biochemical pathways, the compound could have various effects at the molecular and cellular levels, potentially influencing cellular processes and functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s action can be influenced by the specific biological environment within the body, including the presence of specific cells, tissues, or organs .
Properties
IUPAC Name |
N-[1-[2-(2,6-diethylanilino)-2-oxoethyl]piperidin-4-yl]-3-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O2/c1-3-17-7-5-8-18(4-2)23(17)27-22(29)16-28-13-11-21(12-14-28)26-24(30)19-9-6-10-20(25)15-19/h5-10,15,21H,3-4,11-14,16H2,1-2H3,(H,26,30)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHRJSWCUWEWPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN2CCC(CC2)NC(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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